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Abstract
Pancratistatin, a natural phenanthridone alkaloid isolated from plants of the Amaryllidaceae

family, has garnered significant attention within the scientific community for its potent and

selective anticancer and antiviral properties.[1][2] Its complex molecular architecture,

characterized by a stereochemically dense aminocyclitol ring fused to a phenanthridone core,

presents a formidable challenge for synthetic chemists and a fascinating subject for structure-

activity relationship studies. This technical guide provides a comprehensive overview of the

chemical structure, stereochemistry, physicochemical properties, and biological activities of

pancratistatin. Detailed summaries of its spectroscopic data, along with insights into its

mechanism of action and established experimental protocols for its isolation and synthesis, are

presented to serve as a valuable resource for researchers in the fields of medicinal chemistry,

pharmacology, and drug development.

Chemical Structure and Stereochemistry
Pancratistatin possesses a rigid tetracyclic ring system. The core of this structure is a

phenanthridone skeleton, which is fused to a highly oxygenated and stereochemically complex

aminocyclitol C-ring.[3]

The IUPAC name for (+)-pancratistatin is (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-

2,3,4,4a,5,11b-hexahydro-1H-[1][4]dioxolo[4,5-j]phenanthridin-6-one. The molecule contains
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six contiguous stereogenic centers on the C-ring, leading to a high degree of stereochemical

complexity. The absolute configuration of these stereocenters is crucial for its biological activity.

The determination of pancratistatin's intricate three-dimensional structure and absolute

stereochemistry was definitively established through X-ray crystallographic analysis of its

monomethyl ether derivative. Subsequent X-ray analysis of the natural product itself further

confirmed these findings. The trans-fusion of the B and C rings is a critical structural feature for

its potent anticancer effects. Any alteration in the stereochemistry at the C10a-C10b ring

junction leads to a significant reduction or complete loss of biological activity.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of

pancratistatin is essential for its handling, characterization, and further development.

Physicochemical Properties
The physicochemical properties of pancratistatin have been compiled from various sources

and are summarized in the table below. Its low aqueous solubility presents a significant

challenge for formulation and clinical development.
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Property Value Reference

Molecular Formula C₁₄H₁₅NO₈

Molecular Weight 325.27 g/mol

IUPAC Name

(1R,2S,3S,4S,4aR,11bR)-1,2,3

,4,7-pentahydroxy-

2,3,4,4a,5,11b-hexahydro-1H-

dioxolo[4,5-j]phenanthridin-6-

one

CAS Number 96203-70-2

Appearance White solid

Solubility
H₂O: < 1 mg/mL; 0.1 N NaOH:

~5-7 mg/mL

Optical Rotation [α]²⁵_D_ +44° ± 2° (c = 1, H₂O)

Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation and quality control of

pancratistatin. A summary of the key spectroscopic data is provided below.
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Technique Data

¹H NMR

The proton NMR spectrum of pancratistatin

displays characteristic signals for the aromatic,

olefinic, and methine protons of the

phenanthridone and aminocyclitol rings. Due to

the complexity of the spin systems, detailed 2D

NMR experiments are typically required for

complete assignment.

¹³C NMR

The carbon NMR spectrum shows 14 distinct

signals corresponding to the carbon atoms of

the pancratistatin skeleton. The chemical shifts

of the carbons in the highly substituted C-ring

are particularly informative for structural

confirmation.

IR (Infrared)

The IR spectrum of pancratistatin exhibits

characteristic absorption bands for the hydroxyl

(-OH), amine (N-H), lactam carbonyl (C=O), and

aromatic (C=C) functional groups. Key

absorptions are typically observed around 3400-

3200 cm⁻¹ (O-H and N-H stretching), 1680 cm⁻¹

(C=O stretching), and 1600-1450 cm⁻¹

(aromatic C=C stretching).

MS (Mass Spectrometry)

Electron impact mass spectrometry of

pancratistatin typically shows a molecular ion

peak [M]⁺ at m/z 325. The fragmentation pattern

provides valuable information about the different

structural motifs within the molecule.

Biological Activity
Pancratistatin has demonstrated a remarkable spectrum of biological activities, most notably

its potent and selective anticancer and promising antiviral effects.

Anticancer Activity
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Pancratistatin exhibits significant cytotoxicity against a broad range of cancer cell lines, while

showing minimal toxicity to normal, non-cancerous cells. Its selective induction of apoptosis in

cancer cells makes it a highly promising candidate for cancer therapy.

Cell Line Cancer Type IC₅₀ (µM) Reference

DU145 Prostate Cancer ~0.1

LNCaP Prostate Cancer ~0.1

HT-29 Colorectal Carcinoma Not specified

HCT116 Colorectal Carcinoma Not specified

HCT-15 Colorectal Cancer 15-25

Jurkat Human Lymphoma Not specified

A549 Lung Cancer
0.0087 (for a

derivative)

Antiviral Activity
In addition to its anticancer properties, pancratistatin has shown promising antiviral activity

against several RNA viruses. It has been reported to be effective against Japanese encephalitis

virus, and has also demonstrated inhibitory effects against hepatitis B virus (HBV) and yellow

fever virus. However, detailed quantitative data on its antiviral efficacy is still emerging.
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Virus Family Activity Reference

Japanese Encephalitis

Virus
Flaviviridae

Significant

chemotherapeutic

efficacy in a mouse

model

Hepatitis B Virus

(HBV)
Hepadnaviridae Inhibitory activity

Yellow Fever Virus Flaviviridae Inhibitory activity

Dengue Virus (DENV) Flaviviridae

All Amaryllidaceae

alkaloids tested

showed ability to

impede DENV

replication

Mechanism of Action: Induction of Apoptosis
The primary mechanism by which pancratistatin exerts its anticancer effects is through the

selective induction of apoptosis in cancer cells. This programmed cell death is initiated via the

intrinsic, or mitochondrial, pathway.

The key steps in the pancratistatin-induced apoptotic pathway are as follows:

Mitochondrial Targeting: Pancratistatin selectively targets the mitochondria of cancer cells.

Disruption of Mitochondrial Membrane Potential: It causes a collapse of the mitochondrial

membrane potential.

Release of Pro-apoptotic Factors: This disruption leads to the release of pro-apoptotic

factors, such as cytochrome c, from the mitochondria into the cytoplasm.

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to

Apaf-1, leading to the formation of the apoptosome and the activation of the initiator

caspase, caspase-9.
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Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner

caspase, caspase-3.

Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates,

leading to the characteristic morphological and biochemical changes of apoptosis, ultimately

resulting in cell death.
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Pancratistatin-induced mitochondrial apoptosis pathway.

Experimental Protocols
Isolation from Natural Sources
Pancratistatin is naturally found in the bulbs of plants from the Amaryllidaceae family, such as

Hymenocallis littoralis (Hawaiian spider lily). The yield of pancratistatin can vary depending on

the geographical location and cultivation conditions.

General Isolation Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b116903?utm_src=pdf-body-img
https://www.benchchem.com/product/b116903?utm_src=pdf-body
https://www.benchchem.com/product/b116903?utm_src=pdf-body
https://www.benchchem.com/product/b116903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: The fresh or dried bulbs of Hymenocallis littoralis are ground and extracted with a

mixture of polar and non-polar solvents, such as methanol/dichloromethane.

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example,

between dichloromethane and water, to separate compounds based on their polarity.

Chromatography: The fraction containing pancratistatin is further purified using a series of

chromatographic techniques. This typically involves column chromatography on silica gel,

followed by preparative high-performance liquid chromatography (HPLC) to obtain pure

pancratistatin.

Hymenocallis littoralis Bulbs

Grinding and Extraction
(e.g., MeOH/DCM)

Liquid-Liquid Partitioning
(e.g., DCM/H₂O)
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General workflow for the isolation of pancratistatin.

Total Synthesis
The low natural abundance of pancratistatin has spurred significant efforts in its total

synthesis. Numerous synthetic strategies have been developed, with the first racemic total

synthesis accomplished by Danishefsky and Lee in 1989.

Overview of the Danishefsky Total Synthesis (Racemic):

The Danishefsky synthesis is a landmark achievement in the field of natural product synthesis

and showcases a creative and effective strategy for the construction of the complex

pancratistatin scaffold.

Ring C Construction: The synthesis commences with the construction of the C-ring via a

Diels-Alder reaction.

Introduction of Nitrogen: A key step involves the introduction of the nitrogen atom at the C4a

position with the correct stereochemistry using an Overman rearrangement.

Functional Group Manipulations: A series of functional group interconversions and

protections are then carried out to install the remaining hydroxyl groups on the C-ring with

the desired stereochemistry.

Lactam Ring Formation: The final key step is the closure of the B-ring to form the

characteristic lactam of the phenanthridone core.

Starting Materials
(Pyrogallol derivative)

Diels-Alder Reaction
(C-Ring Formation)

Overman Rearrangement
(Nitrogen Introduction)

Functional Group
Interconversions

Lactam Ring Formation
(B-Ring Closure)
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Simplified workflow of the Danishefsky total synthesis.

Conclusion
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Pancratistatin stands as a testament to the vast chemical diversity and therapeutic potential of

natural products. Its intricate chemical structure and potent, selective biological activities have

made it a subject of intense research. This technical guide has provided a detailed overview of

its chemical and stereochemical features, physicochemical and spectroscopic properties, and

its mechanism of action. The summarized experimental protocols for its isolation and synthesis

offer a valuable starting point for researchers aiming to work with this remarkable molecule.

Further research into pancratistatin and its analogues holds the promise of developing novel

and more effective therapies for cancer and viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b116903?utm_src=pdf-body
https://www.benchchem.com/product/b116903?utm_src=pdf-body
https://www.benchchem.com/product/b116903?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5115790/
https://www.psds.ac.uk/icsd
https://www.psds.ac.uk/icsd
https://www.rsc.org/suppdata/d2/cc/d2cc04917a/d2cc04917a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Pancratistatin
https://www.benchchem.com/product/b116903#pancratistatin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b116903#pancratistatin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b116903#pancratistatin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b116903#pancratistatin-chemical-structure-and-stereochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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